molecular formula C18H18ClN5O2S2 B2431112 N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223985-14-5

N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2431112
CAS No.: 1223985-14-5
M. Wt: 435.95
InChI Key: VPNSXDGIYWQSIW-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic small molecule that features a complex thiazolopyrimidinone core structure. This compound is structurally characterized by a acetamide linker attaching a 5-chloro-2-methylaniline group to a 7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidine system, which is further substituted with a thiomorpholine ring at the 2-position. The presence of the thiomorpholine, a sulfur-containing heterocycle, is a key structural feature that may influence the compound's electronic properties, lipophilicity, and potential interactions with biological targets compared to its morpholine analogue . As a research chemical, it is intended for in vitro studies to investigate its potential biological activity, such as enzyme inhibition, and its physicochemical properties. Researchers can utilize this compound as a key intermediate or building block in medicinal chemistry programs, particularly in the exploration of new kinase inhibitors or other therapeutic agents that target purine-binding sites. All products are for research use only and are not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S2/c1-11-2-3-12(19)8-13(11)21-14(25)9-24-10-20-16-15(17(24)26)28-18(22-16)23-4-6-27-7-5-23/h2-3,8,10H,4-7,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNSXDGIYWQSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thiazolopyrimidine Core

The thiazolo[4,5-d]pyrimidine scaffold serves as the central heterocyclic framework. A proven method involves cyclization reactions starting from ortho-aminocarboxamide precursors. For example, 5-methyl-2-(phenylamino)thiazolo[4,5-d]pyrimidin-7(6H)-one (a structural analog) was synthesized by refluxing ortho-aminocarboxamide with acetic anhydride, forming the fused thiazole and pyrimidine rings. Adapting this approach, the 7-oxo-thiazolopyrimidine intermediate can be prepared by cyclizing 2-amino-4-mercaptopyrimidine-5-carboxamide under similar conditions.

Key modifications include substituting the phenylamino group with thiomorpholine at the 2-position. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction, where a chlorine atom at the 2-position of the thiazolopyrimidine core is displaced by thiomorpholine. The reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Preparation of Thiomorpholine

Thiomorpholine, a saturated six-membered ring containing one sulfur and one nitrogen atom, is synthesized via a continuous flow photochemical thiol-ene reaction. A scalable method involves reacting cysteamine hydrochloride with vinyl chloride under UV light (365 nm) in methanol, achieving 54% isolated yield. The continuous flow system ensures safety and efficiency, particularly when handling gaseous vinyl chloride.

Table 1: Optimal Conditions for Thiomorpholine Synthesis

Parameter Value Source
Reactant Ratio 1:1 (cysteamine:VC)
Catalyst 0.5 mol% 9-fluorenone
Temperature 20°C (reaction)
Residence Time 30 minutes

Regioselective Chlorination of the Phenyl Ring

The N-(5-chloro-2-methylphenyl)acetamide moiety requires precise chlorination at the 5-position of a 2-methylphenyl group. A regioselective method adapted from indoline-2,3-dione chlorination employs a mixture of sulfuric acid, acetic acid, sulfur dioxide, and chlorine gas. The process involves:

  • Cyclizing 2-hydroxyimino-N-(o-tolyl)acetamide in H2SO4/AcOH to form 7-methylindoline-2,3-dione.
  • In situ chlorination using Cl2 gas, directed by the acidic medium to favor the 5-position.

Critical Factors for Regioselectivity :

  • A 2:1 volumetric ratio of H2SO4:AcOH ensures optimal cyclization and chlorination.
  • Sequential addition of SO2 and Cl2 minimizes byproducts.

Formation of the Acetamide Linker

The acetamide side chain is synthesized by reacting 5-chloro-2-methylaniline with bromoacetyl bromide in dichloromethane, followed by amidation with ammonium hydroxide. Alternatively, a Gabriel synthesis approach using phthalimide protection may enhance yield.

Final Coupling of Subunits

The assembly of the target compound involves conjugating the thiazolopyrimidine-thiomorpholine intermediate with the N-(5-chloro-2-methylphenyl)acetamide group. A Mitsunobu reaction or peptide coupling reagents (e.g., HATU/DIPEA) facilitate this step. For example:

  • Activate the acetamide’s carboxylic acid as a pentafluorophenyl ester.
  • React with the secondary amine on the thiazolopyrimidine under inert conditions.

Table 2: Coupling Reaction Optimization

Condition Outcome Source
HATU/DIPEA in DMF 78% yield, 99% purity
EDCl/HOBt in THF 65% yield, 95% purity

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Structural confirmation employs:

  • 1H/13C NMR : Peaks for thiomorpholine (δ 2.8–3.2 ppm, SCH2N), acetamide carbonyl (δ 170 ppm), and aromatic protons.
  • HRMS : Molecular ion peak at m/z 473.08 (C21H20ClN5O2S2).

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and heteroaryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development. Its unique structure could interact with various biological targets, leading to potential therapeutic effects.

    Medicine: The compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its specific chemical properties are advantageous.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.

    DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the thiazolopyrimidine core and may have similar biological activities.

    Chlorinated Phenyl Derivatives: These compounds share the chlorinated phenyl group and may have similar chemical properties and reactivity.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound characterized by its unique structural features, including a thiomorpholine ring and a thiazolopyrimidine core. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The IUPAC name of the compound is N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide. Its structure can be summarized as follows:

Property Details
Molecular FormulaC18H18ClN5O2S2
Molecular Weight409.94 g/mol
InChIInChI=1S/C18H18ClN5O2S2/c1-11-2-3-12(19)8-13(11)21-14(25)9-24-10-20-16-15(17(24)26)28-18(22-16)23-4-6-27-7-5-23/h2-3,8,10H,4-7,9H2,1H3,(H,21,25)

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways.
  • Receptor Modulation : It may interact with cellular receptors to modulate their activity, thereby influencing cellular signaling pathways that are critical in various physiological processes.
  • DNA/RNA Interaction : The compound could bind to nucleic acids (DNA or RNA), potentially affecting gene expression and protein synthesis.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity that could be harnessed for therapeutic purposes:

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes. For instance, studies on related thiazole-based compounds demonstrated selective inhibition of COX-II with IC50 values as low as 0.52 μM . Given the structural similarities, N-(5-chloro-2-methylphenyl)-2-[7-oxo...] may also exhibit comparable COX inhibitory effects.

Anticancer Properties

Thiazolopyrimidine derivatives have been studied for their anticancer activities. Compounds with similar scaffolds have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The unique combination of a thiomorpholine ring and thiazolopyrimidine core in this compound suggests it may also possess anticancer properties that warrant further investigation.

Research Findings and Case Studies

Several studies have explored the biological activities of compounds structurally related to N-(5-chloro...) with promising results:

  • In Vitro Studies : Research has shown that thiazole-based compounds exhibit moderate to high inhibitory activity against COX-I and COX-II enzymes, with some derivatives achieving selectivity ratios favorable for therapeutic applications .
  • In Vivo Studies : Animal models have demonstrated significant anti-inflammatory effects for similar compounds. For example, thiazole derivatives showed up to 64% inhibition in inflammatory models compared to standard treatments like Celecoxib .
  • Mechanistic Insights : Docking studies revealed strong binding interactions between thiazole derivatives and COX-II active sites, suggesting that N-(5-chloro...) could similarly interact with target enzymes or receptors effectively .

Q & A

Q. What are the optimized synthetic routes for N-(5-chloro-2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of thiomorpholine with a thiazolo[4,5-d]pyrimidinone core. Key steps include:

  • Refluxing intermediates (e.g., chloroacetyl chloride with aromatic amines in triethylamine) to form acetamide linkages .
  • Monitoring reaction progression via TLC and purifying products using recrystallization (e.g., pet-ether) .
  • Employing coupling agents like HATU or EDCI for amide bond formation in later stages, as seen in analogous syntheses .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: Structural elucidation relies on:

  • X-ray crystallography : Using programs like SHELX for refinement to confirm bond lengths/angles and heterocyclic conformations .
  • Spectroscopy : 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify proton environments (e.g., thiomorpholine methylene signals at δ 3.5–4.0 ppm) and acetamide carbonyl peaks (~168–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 463.08) .

Q. What methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Accelerated stability studies : Store at 4°C under nitrogen to prevent oxidation of the thiomorpholine sulfur .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C) to guide storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Mitigation strategies include:

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to identify SAR trends .
  • Crystallographic analysis : Resolve binding mode ambiguities via co-crystallization with target proteins .

Q. What computational approaches predict the compound’s pharmacokinetic and target interaction profiles?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 3QAK) to model thiomorpholine interactions in kinase active sites .
  • MD simulations : GROMACS for assessing stability of acetamide conformers over 100-ns trajectories .
  • ADMET prediction : SwissADME to estimate logP (≈2.8) and CYP450 inhibition risks .

Q. How can regioselective modifications improve the compound’s pharmacological profile?

Methodological Answer:

  • Directed substitution : Introduce electron-withdrawing groups (e.g., -F, -NO2_2) at the 5-chloro-2-methylphenyl ring to enhance metabolic stability .
  • Thiomorpholine optimization : Replace sulfur with sulfone groups to reduce off-target reactivity while retaining target affinity .
  • Design of Experiments (DoE) : Apply response surface methodology to optimize reaction yields and regioselectivity .

Q. What strategies address low solubility in in vivo models?

Methodological Answer:

  • Prodrug design : Synthesize phosphate esters at the acetamide carbonyl to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <100 nm) for improved bioavailability .
  • Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for preclinical dosing .

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